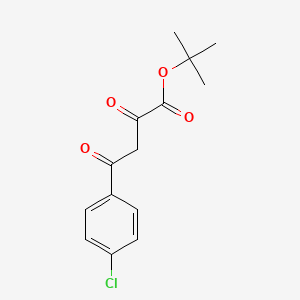

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Description

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a β-keto ester derivative characterized by a tert-butyl ester group, a 4-chlorophenyl substituent, and two ketone functionalities at positions 2 and 4 of the butanoate backbone. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where β-keto esters serve as intermediates for heterocyclic compounds.

Properties

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO4/c1-14(2,3)19-13(18)12(17)8-11(16)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVKLZAVZPDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products:

Hydrolysis: 4-(4-chlorophenyl)-2,4-dioxobutanoic acid and tert-butyl alcohol.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Compounds:

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 39757-35-2) Structural Difference: Methyl ester group instead of tert-butyl. The methyl group also lowers molecular weight (226.66 g/mol vs. tert-butyl’s higher mass) and may improve solubility in polar solvents .

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 478868-68-7) Structural Difference: Ethyl ester and 2,4-dichlorophenyl substituent. Safety data indicate stringent handling requirements due to higher toxicity risks .

Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate (CAS 951887-20-0) Structural Difference: Difluoro substitution at position 4 and a single ketone group. Implications: Fluorine atoms enhance metabolic stability and electronegativity, influencing acidity (pKa ~9–10) and resistance to enzymatic degradation. The ethyl ester group offers intermediate steric bulk compared to methyl and tert-butyl analogs .

Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate (CAS 97861-82-0) Structural Difference: Bulky tert-butyl and methyl groups on the phenyl ring. Implications: Steric hindrance from substituents reduces reactivity in planar transition states (e.g., Friedel-Crafts alkylation). The tert-butyl group increases hydrophobicity, favoring solubility in non-polar solvents .

Physicochemical and Reactivity Data

Functional Group Impact Analysis

- Ester Groups :

- Substituents on Phenyl Ring :

- Ketone Positioning: 2,4-Diketo systems: Participate in keto-enol tautomerism, enabling chelation with metal catalysts .

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving tert-butyl esters and chlorophenyl derivatives. The general synthetic route involves the reaction of 4-chlorophenylacetic acid with tert-butyl acetoacetate in the presence of a suitable catalyst. The resulting compound features a dioxobutanoate structure, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors.

Inhibition of Enzyme Activity : The compound has been investigated for its potential to inhibit various enzymes, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties. For instance, it may inhibit topoisomerases involved in DNA replication, thereby exhibiting anticancer effects.

Receptor Modulation : Additionally, research indicates that this compound may act as a modulator of certain receptors, influencing cellular pathways and physiological responses. This could involve binding to active sites on enzymes or interacting with receptor binding sites .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, this compound reduced markers of inflammation such as cytokines and prostaglandins.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the efficacy of this compound against various cancer cell lines.

- Method : Cell viability assays were performed on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory properties in a murine model.

- Method : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS).

- Results : A marked reduction in inflammatory markers was observed compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Low micromolar | Enzyme inhibition, receptor modulation |

| 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid | Anticancer | Nanomolar | Topoisomerase inhibition |

| N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide | Enzyme inhibition | High micromolar | Enzyme binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.